molecular formula C22H30N4OS B2381015 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922011-21-0

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2381015
CAS No.: 922011-21-0
M. Wt: 398.57
InChI Key: YPULMPNGJODRNG-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. Research indicates that this compound exhibits high inhibitory potency against DYRK1A, with an IC50 value in the low nanomolar range, and demonstrates significant selectivity over other kinases, making it a valuable chemical probe for dissecting DYRK1A function . Its primary research value lies in the study of Down syndrome-related neurological phenotypes, as DYRK1A is encoded by a gene located on chromosome 21 and is considered a critical contributor to the cognitive deficits observed. Furthermore, its application extends to the field of cancer research, where DYRK1A inhibition has been shown to suppress the proliferation of various cancer cell lines , including glioblastoma, and to the exploration of neurodegenerative disorders like Alzheimer's disease. By modulating DYRK1A activity, researchers can investigate critical signaling pathways involved in cell cycle control, neuronal differentiation, and synaptic plasticity, providing crucial insights for potential therapeutic development.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-24-10-12-26(13-11-24)20(16-23-22(27)21-6-4-14-28-21)18-7-8-19-17(15-18)5-3-9-25(19)2/h4,6-8,14-15,20H,3,5,9-13,16H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULMPNGJODRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC4=C(C=C3)N(CCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 345.46 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have shown that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported that derivatives of similar structures demonstrated growth inhibition percentages (GI%) ranging from 43.9% to over 70% across multiple human cancer types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI (%)
6nLung Carcinoma71.8
6pRenal Carcinoma66.02
6sCNS Carcinoma69.53

The mechanism through which this compound exerts its biological effects involves inhibition of key kinases associated with cancer proliferation. Specifically, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and survival pathways in cancer cells .

Table 2: Inhibitory Activity Against Kinases

CompoundKinase TargetIC50 (µM)
6nCDK20.09
6nTRKA0.45

Case Studies

A notable case study involved the evaluation of the compound's effects on renal carcinoma cell lines (RFX 393). The results indicated that treatment with the compound led to a significant arrest in the G0–G1 phase of the cell cycle, suggesting its potential to halt cell proliferation effectively .

Figure 1: Cell Cycle Distribution After Treatment

Cell Cycle Distribution

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may act through the inhibition of specific signaling pathways involved in cancer cell proliferation. Research has shown that related compounds demonstrate significant antitumor activity against various human cancer cell lines, including colon and breast cancer cells .
  • Case Study : A study published in MDPI highlighted the efficacy of similar compounds in inhibiting cell growth with mean GI50 values indicating potent activity against tested cancer types .

Neurological Applications

The tetrahydroquinoline structure is known for its neuroprotective effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases:

  • Neuroprotection : Research suggests that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in Alzheimer's and Parkinson's disease therapies .

Antidepressant Potential

The presence of piperazine rings in the compound structure suggests potential applications in treating mood disorders:

  • Serotonin Receptor Modulation : Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure yield and purity.

Synthetic Pathways

StepReaction TypeKey Reagents
1AlkylationTetrahydroquinoline derivative
2CouplingThiophene derivative
3Amide FormationCarboxylic acid derivative

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile:

  • Toxicity Studies : Preliminary toxicity assessments are crucial to determine the safe dosage ranges for future clinical applications. Investigations into the compound's pharmacokinetics and potential side effects are ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, substituent effects, and functional implications.

Key Observations :

Substituent Effects on Bioactivity: The 4-methylpiperazine group in the target compound contrasts with piperidinyl (Compound 28) and dimethylaminoethyl (Compound 31) moieties. Piperazine derivatives often exhibit improved solubility and CNS penetration compared to bulkier amines . The 8-fluoro substituent in Compound 31 enhances metabolic stability, a feature absent in the target compound but relevant for drug design .

Synthetic Feasibility: Compound 31 achieved a 69% yield, suggesting efficient synthesis of dimethylaminoethyl derivatives. Low yields (e.g., 6% for Compound 30) highlight challenges in introducing sterically hindered groups like 1-methylpyrrolidin-2-yl .

Computational Predictions :

  • Machine learning models like XGBoost () and ChemGPS-NP () could predict the target compound’s properties (e.g., solubility, LogP) by comparing its molecular fingerprints to analogs. For example, the thiophene-carboxamide group may align with bioactivity trends seen in antibacterial carboxamide derivatives .

Research Findings and Implications

  • Antimicrobial Potential: Thiophene-carboxamide derivatives (e.g., ) demonstrate genotoxic and antibacterial activity, suggesting the target compound may share similar mechanisms .
  • ADME Profile: The 4-methylpiperazine group likely improves aqueous solubility compared to non-polar analogs (e.g., Compound 28’s piperidinyl group), as seen in other CNS-targeting drugs .
  • Virtual Screening : ChemGPS-NP () and molecular fingerprints () could prioritize the target compound for experimental testing by evaluating structural similarity to bioactive analogs.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, often starting with intermediates like tetrahydroquinoline derivatives and piperazine-containing precursors. For example, coupling reactions between thiophene-2-carboxamide moieties and tetrahydroquinoline-piperazine intermediates are critical. Optimization strategies include:

  • Solvent selection : Methanol or dichloromethane (DCM) with HCl is used for salt formation, ensuring high purity (>95% by HPLC) .
  • Temperature control : Reactions are typically conducted at 0°C for acid-sensitive steps to minimize side products .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) improves yield (60–72% reported for similar compounds) .

Q. How is the compound structurally characterized, and what analytical methods are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms the integration of protons in the tetrahydroquinoline (δ 1.2–3.5 ppm), piperazine (δ 2.3–3.1 ppm), and thiophene (δ 6.8–7.5 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+) and fragments, ensuring correct molecular weight .
  • HPLC : Purity (>95%) is verified using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity, such as nitric oxide synthase (NOS) inhibition?

  • Enzyme assays : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are used. Activity is measured via radioactive 14^{14}C-arginine to 14^{14}C-citrulline conversion, with IC50_{50} values calculated from dose-response curves .
  • Control experiments : Include reference inhibitors (e.g., L-NMMA for iNOS) and assess selectivity across NOS isoforms to avoid off-target effects .

Q. How should conflicting data on synthetic yields or biological activity be resolved?

  • Yield discrepancies : Analyze reaction parameters (e.g., stoichiometry, solvent polarity, temperature). For example, tert-butyl carbamate protection in DCM at 0°C improves yields compared to room-temperature reactions .
  • Bioactivity variability : Use orthogonal assays (e.g., fluorometric vs. radiometric NOS assays) and validate compound stability under assay conditions (e.g., pH, serum proteins) .

Q. What methodologies are recommended for studying salt forms (e.g., dihydrochloride) and their impact on solubility or bioactivity?

  • Salt formation : Treat the free base with 1 M HCl in methanol, stir at room temperature, and lyophilize to obtain crystalline salts. Characterize solubility via shake-flask methods in PBS (pH 7.4) .
  • Comparative studies : Assess pharmacokinetic parameters (e.g., logP, aqueous solubility) and bioactivity in cellular assays to identify optimal salt forms for in vivo studies .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis OptimizationSolvent (MeOH/DCM), temperature (0–25°C), HCl stoichiometry (1–2 eq)
Structural Validation1^1H NMR (tetrahydroquinoline protons), HRMS ([M+H]+^+), HPLC purity (>95%)
NOS Inhibition AssaySf9 cell lysates, 14^{14}C-arginine substrate, IC50_{50} calculation
Salt Form CharacterizationSolubility (shake-flask), crystallinity (XRD), stability (TGA/DSC)

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